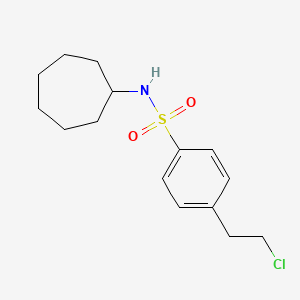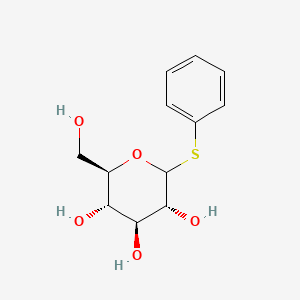
Phenyl 1-thioglucopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl 1-thioglucopyranoside is a thioglycoside derivative of glucose, where the oxygen atom in the glycosidic bond is replaced by a sulfur atom. This compound is known for its ability to inhibit certain enzymes and is used in various biochemical and industrial applications. Its molecular formula is C12H16O5S, and it has a molecular weight of 272.32 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Phenyl 1-thioglucopyranoside can be synthesized through the reaction of phenyl thiol with glucose derivatives. One common method involves the use of phenyl thiol and a protected glucose derivative under acidic conditions to form the thioglycoside bond. The reaction typically requires a catalyst such as trifluoroacetic acid and is carried out at room temperature .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, with careful control of reaction conditions and purification steps to ensure the final product meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions: Phenyl 1-thioglucopyranoside undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols.
Substitution: The phenyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Various electrophiles can be used for substitution reactions, often in the presence of a base.
Major Products:
Oxidation: this compound sulfoxide or sulfone.
Reduction: Phenyl thioglucopyranoside.
Substitution: Substituted phenyl thioglucopyranosides.
Wissenschaftliche Forschungsanwendungen
Phenyl 1-thioglucopyranoside has a wide range of applications in scientific research:
Wirkmechanismus
Phenyl 1-thioglucopyranoside exerts its effects primarily through competitive inhibition of enzymes such as β-glucosidase and sodium-D-glucose cotransporters (SGLT) 1 and 2. By binding to the active site of these enzymes, it prevents the normal substrate from binding, thereby inhibiting the enzyme’s activity. This mechanism is particularly useful in studying enzyme function and developing therapeutic agents .
Vergleich Mit ähnlichen Verbindungen
Phenyl 1-thioglucopyranoside can be compared with other thioglycosides and glycosides:
Phenyl β-D-thioglucopyranoside: Similar structure but different stereochemistry.
Methyl 1-thioglucopyranoside: Similar thioglycoside but with a methyl group instead of a phenyl group.
Phenyl α-D-thioglucopyranoside: Similar compound with different anomeric configuration.
Uniqueness: this compound is unique due to its specific inhibition of SGLT1 and SGLT2, making it a valuable tool in diabetes research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C12H16O5S |
|---|---|
Molekulargewicht |
272.32 g/mol |
IUPAC-Name |
(2R,3S,4S,5R)-2-(hydroxymethyl)-6-phenylsulfanyloxane-3,4,5-triol |
InChI |
InChI=1S/C12H16O5S/c13-6-8-9(14)10(15)11(16)12(17-8)18-7-4-2-1-3-5-7/h1-5,8-16H,6H2/t8-,9-,10+,11-,12?/m1/s1 |
InChI-Schlüssel |
OVLYAISOYPJBLU-OZRWLHRGSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)SC2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
Kanonische SMILES |
C1=CC=C(C=C1)SC2C(C(C(C(O2)CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-{biphenyl-4,4'-diylbis[nitrilo(E)methylylidene]}bis(6-methoxyphenol)](/img/structure/B12443164.png)
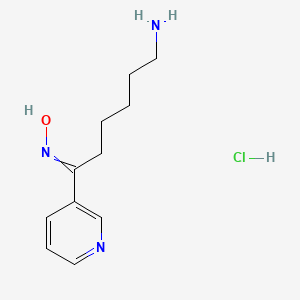
![2,4-dichloro-N-{[4-(morpholin-4-ylsulfonyl)phenyl]carbamothioyl}benzamide](/img/structure/B12443167.png)
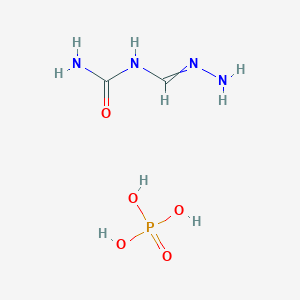
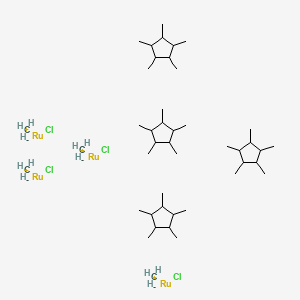
![2-(Benzo[D][1,3]dioxol-5-YL)oxazole-5-carbaldehyde](/img/structure/B12443186.png)
![4,9-Dimethoxy-2-trichloroacetyl-5H-furo-[3,2-g]-chromene-5-one](/img/structure/B12443188.png)
![1-Boc-4-[(4-bromobenzylamino)methyl]piperidine](/img/structure/B12443191.png)

![[(1S)-1-[2-bis(4-methoxy-3,5-dimethylphenyl)phosphanylcyclopentyl]ethyl]-bis(2-methylphenyl)phosphane;cyclopentane;iron](/img/structure/B12443200.png)
![2-[(3,4-Difluorophenyl)methanesulfonyl]acetic acid](/img/structure/B12443202.png)
